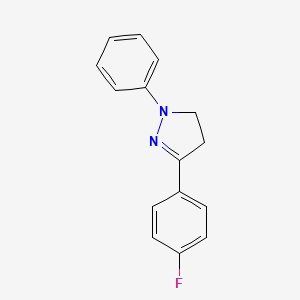
1-Phenyl-3-(4-fluorophenyl)-2-pyrazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(4-fluorophenyl)-2-pyrazoline is a heterocyclic compound that belongs to the pyrazoline family. This compound is characterized by its unique structure, which includes a pyrazoline ring substituted with phenyl and fluorophenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(4-fluorophenyl)-2-pyrazoline typically involves the cyclization of chalcones with hydrazine hydrate. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Formation of Chalcone: The initial step involves the condensation of 4-fluoroacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding chalcone.
Cyclization: The chalcone is then reacted with hydrazine hydrate under acidic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(4-fluorophenyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrazole derivative.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The phenyl and fluorophenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens and nitrating agents.
Major Products:
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-3-(4-fluorophenyl)-2-pyrazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, including antimicrobial and antifungal properties.
Medicine: Research has shown potential anticancer activity, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(4-fluorophenyl)-2-pyrazoline involves its interaction with various molecular targets. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. For example, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 1-Phenyl-3-(4-chlorophenyl)-2-pyrazoline
- 1-Phenyl-3-(4-bromophenyl)-2-pyrazoline
- 1-Phenyl-3-(4-methylphenyl)-2-pyrazoline
Comparison: 1-Phenyl-3-(4-fluorophenyl)-2-pyrazoline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. Additionally, the fluorine substituent can enhance the compound’s biological activity, making it more potent in various applications.
Properties
CAS No. |
61447-57-2 |
|---|---|
Molecular Formula |
C15H13FN2 |
Molecular Weight |
240.27 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C15H13FN2/c16-13-8-6-12(7-9-13)15-10-11-18(17-15)14-4-2-1-3-5-14/h1-9H,10-11H2 |
InChI Key |
AKKLJYHXPMUYBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


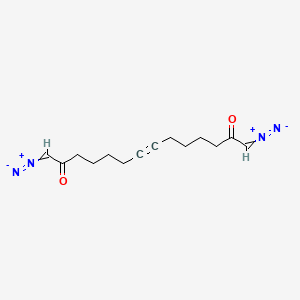
![N-(3-Methylphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14579455.png)

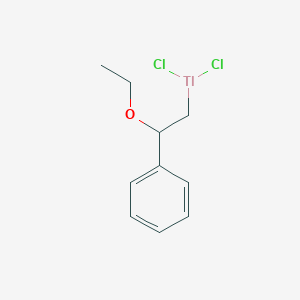
![Benzene, 1-bromo-4-[[[4-(1,1-dimethylethyl)phenyl]thio]diphenylmethyl]-](/img/structure/B14579494.png)
![Butanamide, 3-oxo-N-[2-(2-oxopropyl)phenyl]-](/img/structure/B14579502.png)

![(4R)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14579511.png)
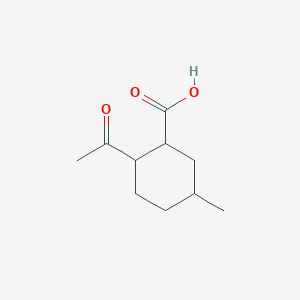
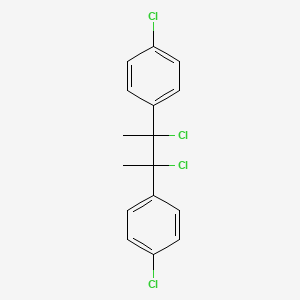
![2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14579522.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}ethan-1-amine N-oxide](/img/structure/B14579523.png)


